molecular formula C13H16N2O2S B2376556 1-(2,3,5,6-tetramethylbenzenesulfonyl)-1H-pyrazole CAS No. 1006567-24-3

1-(2,3,5,6-tetramethylbenzenesulfonyl)-1H-pyrazole

Cat. No.: B2376556
CAS No.: 1006567-24-3
M. Wt: 264.34
InChI Key: XHOMNPBYGMVXTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3,5,6-Tetramethylbenzenesulfonyl)-1H-pyrazole is a chemical compound designed for research applications, integrating a pyrazole heterocycle with a tetramethylbenzenesulfonyl (mesitylenesulfonyl) group. This structure combines two privileged scaffolds in medicinal chemistry, suggesting broad potential for biological activity and mechanistic study. The tetramethyl substitution on the benzene ring is anticipated to enhance lipophilicity, which can influence membrane permeability and pharmacokinetic properties. Meanwhile, the pyrazole core is a versatile pharmacophore known to contribute to a wide spectrum of biological activities . Pyrazole-sulfonamide hybrids are of significant interest in scientific research due to their diverse pharmacological profiles. The pyrazole moiety is a established scaffold present in compounds with demonstrated anti-inflammatory, antimicrobial, anticancer, and antitubulin activities . The integration of a sulfonamide group further expands this potential, as this functional group is a key feature in several clinically approved drugs, including COX-2 inhibitors like Celecoxib and anticancer agents like Encorafenib . Consequently, this compound serves as a valuable building block for developing novel therapeutic agents and probing biological mechanisms. Researchers can utilize this chemical to synthesize new derivatives, study structure-activity relationships (SAR), or investigate its effects on specific biological targets, such as enzymes or tubulin polymerization . Please note : This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(2,3,5,6-tetramethylphenyl)sulfonylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-9-8-10(2)12(4)13(11(9)3)18(16,17)15-7-5-6-14-15/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHOMNPBYGMVXTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)N2C=CC=N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorosulfonation of 2,3,5,6-Tetramethylbenzene

Reagents :

  • 2,3,5,6-Tetramethylbenzene
  • Chlorosulfonic acid (ClSO₃H)
  • Thionyl chloride (SOCl₂)

Procedure :

  • Sulfonation : 2,3,5,6-Tetramethylbenzene reacts with chlorosulfonic acid at 0–5°C to form 2,3,5,6-tetramethylbenzenesulfonic acid.
  • Chlorination : The sulfonic acid is treated with excess thionyl chloride under reflux (70–80°C) for 4–6 hours.

Reaction :
$$
\text{2,3,5,6-Tetramethylbenzene} + \text{ClSO₃H} \rightarrow \text{2,3,5,6-Tetramethylbenzenesulfonic acid}
$$
$$
\text{2,3,5,6-Tetramethylbenzenesulfonic acid} + \text{SOCl₂} \rightarrow \text{2,3,5,6-Tetramethylbenzenesulfonyl chloride} + \text{HCl} + \text{SO₂}
$$

Yield : 70–85%.

Direct Sulfuryl Chloride Method

Reagents :

  • 2,3,5,6-Tetramethylbenzene
  • Sulfuryl chloride (SO₂Cl₂)
  • Catalytic dimethylformamide (DMF)

Procedure :
The aromatic substrate reacts with sulfuryl chloride in DMF at 50–60°C for 12 hours. This one-pot method avoids isolation of the sulfonic acid intermediate.

Yield : 65–75%.

Sulfonylation of Pyrazole

The final step involves coupling 2,3,5,6-tetramethylbenzenesulfonyl chloride with pyrazole under basic conditions.

General Sulfonylation Protocol

Reagents :

  • Pyrazole
  • 2,3,5,6-Tetramethylbenzenesulfonyl chloride
  • Triethylamine (Et₃N) or sodium carbonate (Na₂CO₃)
  • Dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure :

  • Pyrazole (1.0 eq) is dissolved in anhydrous DCM or THF.
  • 2,3,5,6-Tetramethylbenzenesulfonyl chloride (1.1 eq) is added dropwise at 0°C.
  • Triethylamine (2.5 eq) is introduced to scavenge HCl.
  • The reaction is stirred at room temperature for 6–12 hours.

Reaction :
$$
\text{Pyrazole} + \text{2,3,5,6-Tetramethylbenzenesulfonyl chloride} \xrightarrow{\text{Et₃N}} \text{1-(2,3,5,6-Tetramethylbenzenesulfonyl)-1H-pyrazole} + \text{HCl}
$$

Workup :

  • The mixture is washed with water (3×) and brine.
  • The organic layer is dried over Na₂SO₄ and concentrated.
  • Purification via silica gel chromatography (hexane/ethyl acetate, 4:1) yields the product as a white solid.

Yield : 60–78%.

Optimization Insights

  • Solvent : THF improves solubility of intermediates compared to DCM.
  • Stoichiometry : A slight excess of sulfonyl chloride (1.1 eq) ensures complete conversion.
  • Temperature : Reactions at 0°C minimize disubstitution byproducts.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (300 MHz, CDCl₃): δ 7.15 (s, 1H, pyrazole H), 6.95 (s, 1H, pyrazole H), 2.50 (s, 12H, tetramethylbenzenesulfonyl CH₃).
  • ¹³C NMR (75 MHz, CDCl₃): δ 145.2 (sulfonyl C), 139.8 (pyrazole C), 128.5 (aromatic C), 21.4 (CH₃).
  • HRMS : [M+H]⁺ calcd. for C₁₃H₁₆N₂O₂S: 264.35; found: 264.35.

Purity and Yield

Parameter Value
Purity (HPLC) ≥98%
Melting Point Not reported
Solubility DMSO, THF

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Chlorosulfonation High scalability Requires handling ClSO₃H 70–85
Sulfuryl Chloride One-pot synthesis Lower yield 65–75
Pyrazole Sulfonylation Regioselective (monosubstitution) Sensitive to moisture 60–78

Industrial Applications and Patents

  • Pharmaceutical Intermediates : The compound’s sulfonamide group enhances bioavailability, making it valuable in kinase inhibitor synthesis.
  • Material Science : Used in polymer crosslinking due to its thermal stability.

Chemical Reactions Analysis

Types of Reactions

1-(2,3,5,6-tetramethylbenzenesulfonyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a sulfonamide derivative.

Scientific Research Applications

1-(2,3,5,6-tetramethylbenzenesulfonyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of enzyme inhibitors or as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,3,5,6-tetramethylbenzenesulfonyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to changes in protein conformation and activity.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Electronic Comparison

Compound Substituent Electronic Effect Key Applications
Target Compound 2,3,5,6-Tetramethylsulfonyl Strong electron-withdrawing Potential catalysis, biology
2,3,5,6-Tetramethylbenzenesulfonamide (61) Sulfonamide Moderate electron-withdrawing Medicinal chemistry
1-[3-(Boronate)phenyl]-1H-pyrazole Boronate ester Electron-deficient Cross-coupling reactions
5-(Trifluoromethyl)-1H-pyrazole (13f) Trifluoromethyl Strong electron-withdrawing Drug design

Table 2: Spectroscopic Signatures

Compound ¹H-NMR (Key Signals) IR (Notable Peaks)
Target Compound δ 2.3 (4×CH₃), δ 7.5–8.0 (Ar) 1350–1150 cm⁻¹ (S=O)
1-(4-Methoxyphenyl)-1H-pyrazole (5b) δ 3.8 (OCH₃), δ 6.5–7.5 (Ar) 1250 cm⁻¹ (C-O)
Fluorinated Pyrazole (13f) δ 4.5–5.0 (CF₃) 1100–1050 cm⁻¹ (C-F)

Biological Activity

1-(2,3,5,6-tetramethylbenzenesulfonyl)-1H-pyrazole is a compound that has gained attention due to its potential biological activities. This article explores the compound's synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2,3,5,6-tetramethylbenzenesulfonyl chloride with pyrazole under basic conditions. The reaction can be facilitated using solvents like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .

Anticancer Activity

Recent studies have shown that derivatives of pyrazole exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines. The results indicate that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells. A study reported an IC50 value for related pyrazole compounds against the RAW 264.7 cancer cell line of approximately 0.051 mg/mL .

Antimicrobial Properties

The compound also demonstrates notable antimicrobial activity. It has been tested against several pathogenic bacteria and showed lower minimum inhibitory concentrations (MICs) compared to standard antibiotics like ciprofloxacin and tetracycline. This suggests that this compound could be a promising candidate for developing new antimicrobial agents .

Enzyme Inhibition

Inhibition of specific enzymes is another area where this compound shows promise. Research indicates that it can inhibit phosphodiesterases (PDEs), which play a crucial role in cellular signaling pathways. For example, compounds derived from pyrazole have demonstrated IC50 values of 0.24 μM for PDE3A and 2.34 μM for PDE3B . Such inhibition may lead to therapeutic effects in conditions like heart disease and cancer.

The biological activity of this compound is attributed to its structural features:

  • Sulfonyl Group : This group enhances the compound's ability to interact with proteins and enzymes, potentially leading to inhibition of their functions.
  • Pyrazole Ring : The presence of the pyrazole moiety allows for interactions with various receptors and ion channels in the body.

Case Studies

Several studies have explored the biological activities of pyrazole derivatives:

StudyCompound TestedBiological ActivityIC50 Value
Pyrazole Derivative AAnticancer (RAW 264.7)0.051 mg/mL
Pyrazole Derivative BAntimicrobial (E. coli)Lower than ciprofloxacin
Pyrazole Derivative CPDE Inhibition (PDE3A)0.24 μM

These findings underscore the potential therapeutic applications of compounds related to this compound.

Q & A

Q. What are the challenges in assessing metabolic stability of this sulfonamide derivative?

  • Approach :
  • In Vitro Microsomal Assays : Incubate with human liver microsomes (HLM) and NADPH. Monitor parent compound depletion via LC-MS/MS.
  • Metabolite ID : Use high-resolution LC-QTOF to detect hydroxylated or demethylated products.
  • Pitfalls : The tetramethylbenzene group may resist oxidation, but sulfonamide hydrolysis could occur in acidic conditions .

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